

The Core Mechanism of DQP-1105: A Technical Guide

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Compound of Interest

Compound Name: *dqp-1105*
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Introduction

DQP-1105 is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the central nervous system. This technical guide provides an in-depth overview of the mechanism of action of **DQP-1105**, with a focus on its molecular interactions, functional consequences, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Primary Mechanism of Action: Selective Negative Allosteric Modulation of GluN2C/D-Containing NMDA Receptors

DQP-1105 exerts its effects by selectively targeting NMDA receptors that contain the GluN2C and/or GluN2D subunits.^{[1][2][3][4][5]} Its mechanism is noncompetitive, meaning it does not compete with the binding of the endogenous agonists, glutamate and glycine.^{[2][3][5]}

Key characteristics of **DQP-1105**'s mechanism of action include:

- Voltage-Independence: The inhibitory action of **DQP-1105** is not dependent on the membrane potential.[2][3][5]
- Glutamate-Dependent Binding: The affinity of **DQP-1105** for the NMDA receptor increases in the presence of glutamate.[1] This suggests that the binding of glutamate induces a conformational change in the receptor that favors the binding of **DQP-1105**.
- Inhibition of a Pregating Step: Single-channel recording studies have shown that **DQP-1105** inhibits a pregating step in receptor activation without significantly altering the mean open time or single-channel conductance.[2][3][5] This indicates that **DQP-1105** likely stabilizes a closed state of the receptor, thereby reducing the probability of channel opening upon agonist binding.

The selectivity of **DQP-1105** for GluN2C and GluN2D subunits is conferred by specific amino acid residues located in the lower lobe of the GluN2 agonist binding domain.[2][3][5]

Quantitative Data

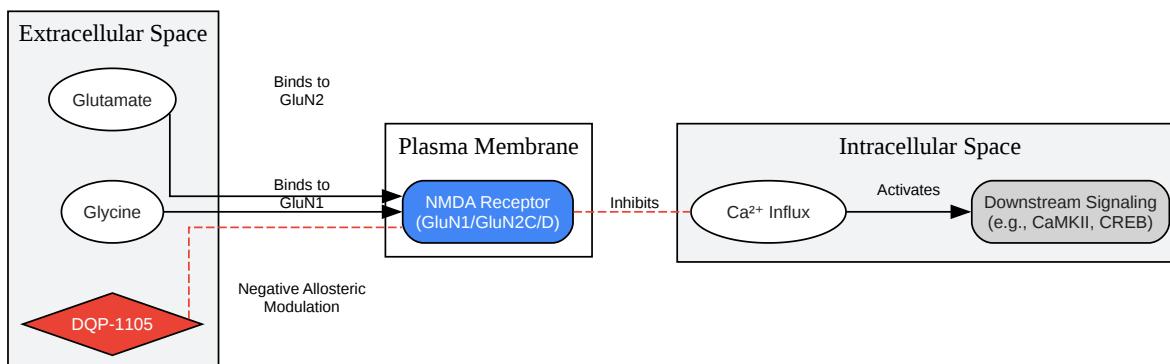
The following tables summarize the in vitro potency of **DQP-1105** on various NMDA receptor subtypes across different experimental platforms.

Receptor Subtype	IC50 (µM)	Experimental System	Reference
GluN1/GluN2C	7.0	Two-electrode voltage clamp (Xenopus oocytes)	[1] [4]
GluN1/GluN2D	2.7	Two-electrode voltage clamp (Xenopus oocytes)	[1] [4]
GluN1/GluN2A	>135	Two-electrode voltage clamp (Xenopus oocytes)	[2] [3]
GluN1/GluN2B	>135	Two-electrode voltage clamp (Xenopus oocytes)	[2] [3]
GluN1/GluN2D	3.2	Whole-cell patch clamp (HEK cells)	[3]
GluN1/GluN2A	12	Whole-cell patch clamp (HEK cells)	[3]
GluN1/GluN2D	2.1	Perforated-patch clamp (HEK cells)	[3]
GluN1/GluN2A	54	Perforated-patch clamp (HEK cells)	[3]

Kinetic Parameter	Value	Receptor Subtype	Experimental System	Reference
k_on	$4.5 \times 10^5 \text{ M}^{-1}\text{s}^{-1}$	GluN1/GluN2D	Whole-cell patch clamp (HEK cells)	[6]
k_off	0.65 s^{-1}	GluN1/GluN2D	Whole-cell patch clamp (HEK cells)	[6]
K_D (calculated)	1.4 μM	GluN1/GluN2D	Whole-cell patch clamp (HEK cells)	[6]

Signaling Pathways

The binding of **DQP-1105** to GluN2C/D-containing NMDA receptors allosterically inhibits the influx of Ca^{2+} and Na^+ that is normally triggered by the binding of glutamate and glycine. This modulation of ion flow has significant downstream effects on intracellular signaling cascades.



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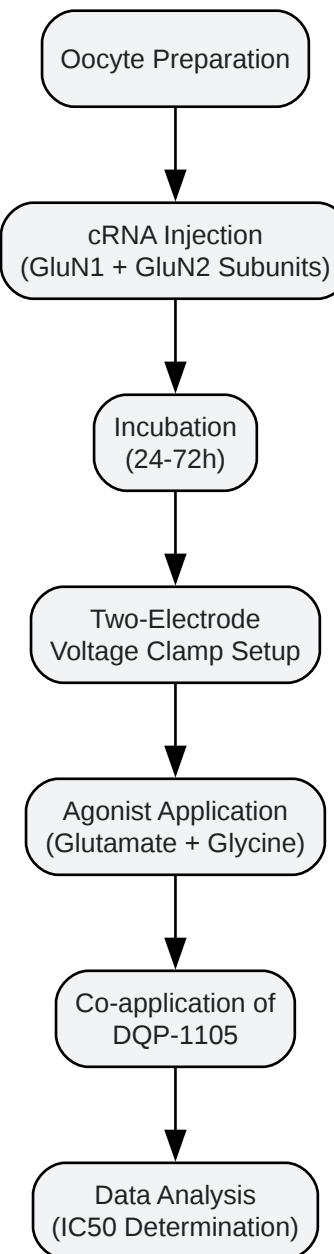
Figure 1: DQP-1105 Signaling Pathway at the NMDA Receptor.

Experimental Protocols

Two-Electrode Voltage-Clamp Recordings in Xenopus Oocytes

This technique is employed to assess the activity of **DQP-1105** on specific NMDA receptor subtypes expressed in a controlled environment.

- Oocyte Preparation: Oocytes are surgically removed from *Xenopus laevis* and treated with collagenase to remove the follicular layer.
- cRNA Injection: Oocytes are injected with cRNAs encoding the desired GluN1 and GluN2 subunits (e.g., GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, GluN1/GluN2D).
- Incubation: Injected oocytes are incubated for 24-72 hours to allow for receptor expression.
- Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording). The oocytes are continuously perfused with a buffer solution.
- Agonist and Modulator Application: A baseline current is established in the presence of glycine. NMDA receptor currents are then evoked by the application of glutamate and glycine. **DQP-1105** is co-applied with the agonists at varying concentrations to determine its inhibitory effect.
- Data Analysis: The resulting current responses are measured, and concentration-response curves are generated to calculate the IC₅₀ values.



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Figure 2: Experimental Workflow for Two-Electrode Voltage-Clamp Recordings.

Whole-Cell and Perforated-Patch Clamp Recordings in Mammalian Cells

These techniques provide a more physiologically relevant system to study the effects of **DQP-1105**.

- Cell Culture and Transfection: Human embryonic kidney (HEK) or baby hamster kidney (BHK) cells are cultured and transiently transfected with plasmids encoding the NMDA receptor subunits.
- Recording Configuration:
 - Whole-Cell: The cell membrane is ruptured to allow direct electrical access and dialysis of the cell interior with the pipette solution.
 - Perforated-Patch: The pipette solution contains a pore-forming agent (e.g., gramicidin) that allows for electrical access without dialyzing the intracellular contents, thus preserving endogenous signaling molecules.
- Electrophysiological Recording: Cells expressing the receptors are voltage-clamped, and currents are evoked by rapid application of agonists.
- Drug Application and Data Analysis: **DQP-1105** is applied, and its effect on the NMDA receptor-mediated current is measured to determine potency and kinetic parameters.

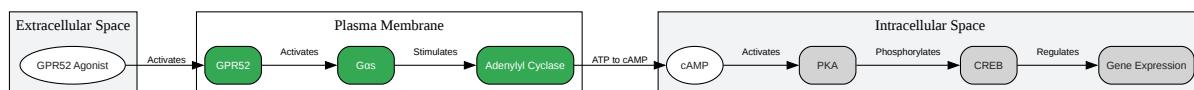
DQP-1105 and GPR52: An Indirect Relationship in the Context of Schizophrenia

Current scientific literature does not support a direct molecular interaction between **DQP-1105** and the G protein-coupled receptor 52 (GPR52). The interest in both targets likely stems from their individual therapeutic potential in neuropsychiatric disorders such as schizophrenia.

NMDA Receptor Hypofunction in Schizophrenia: The NMDA receptor hypofunction hypothesis of schizophrenia is a leading theory for the pathophysiology of the disease.^[5] Modulators of NMDA receptor activity, particularly those targeting specific subunits like GluN2C and GluN2D, are being investigated as potential therapeutic agents.^[6] **DQP-1105**, as a NAM of GluN2C/D-containing receptors, could potentially be used to probe the role of these specific receptor subtypes in the disease.

GPR52 as a Novel Antipsychotic Target: GPR52 is an orphan Gs-coupled receptor highly expressed in brain regions implicated in schizophrenia, such as the striatum and cortex.^{[7][8]} Activation of GPR52 is thought to have a dual effect:

- In the striatum, it may functionally oppose the signaling of the dopamine D2 receptor, a key target of current antipsychotics.[7][8]
- In the cortex, it may enhance the function of the dopamine D1 and NMDA receptors, potentially improving cognitive and negative symptoms of schizophrenia.[8][9]



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Figure 3: GPR52 Signaling Pathway.

Conclusion

DQP-1105 is a valuable pharmacological tool for investigating the role of GluN2C- and GluN2D-containing NMDA receptors. Its mechanism as a selective, noncompetitive, and voltage-independent negative allosteric modulator is well-characterized. While there is no evidence for a direct interaction with GPR52, both targets are of significant interest in the field of neuropsychiatric drug discovery, particularly for the development of novel therapeutics for schizophrenia. Further research into the *in vivo* effects of **DQP-1105** will be crucial in elucidating the therapeutic potential of modulating GluN2C/D-containing NMDA receptors.

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